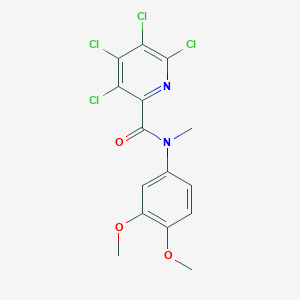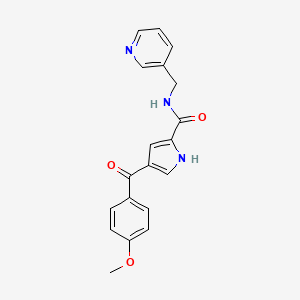
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a fascinating chemical compound with diverse applications in scientific research. This compound holds immense potential as a versatile building block for synthesizing novel compounds and exploring their biological activities. It is part of the quinoline family, which is known for its significant role in medicinal chemistry and industrial applications .
Méthodes De Préparation
The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.
Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.
Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution reactions: Common reagents and conditions used in these reactions include palladium(II) acetate, bidentate ligands, and soluble bases like triethylamine.
Cyclization reactions: These reactions can form complex ring structures, further diversifying the compound’s chemical properties.
Major products formed from these reactions include various quinoline derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has numerous applications in scientific research, including:
Chemistry: It serves as a versatile building block for synthesizing novel compounds.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their medicinal properties, and this compound is no exception.
Industry: The compound’s unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism by which 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with cellular proteins and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: A well-known nitrogenous tertiary base with significant medicinal and industrial applications.
Pyrazoloquinoline derivatives: These compounds have been studied for their pharmacological activities and are synthesized using similar methods.
The uniqueness of this compound lies in its azido group, which imparts distinct chemical reactivity and potential for further functionalization.
Propriétés
IUPAC Name |
1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNBDDOJZRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2607134.png)


![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)

![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)


![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2607153.png)
![(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2607155.png)
